molecular formula C9H12N2 B1648968 3-[(3S)-3-Pyrrolidinyl]pyridine

3-[(3S)-3-Pyrrolidinyl]pyridine

Cat. No.: B1648968
M. Wt: 148.2 g/mol
InChI Key: JNZDYUPZUHCHFK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3S)-3-Pyrrolidinyl]pyridine is a chiral bicyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a pyrrolidine ring—a saturated nitrogen heterocycle known for its versatility and presence in numerous biologically active molecules —fused to a pyridine ring. The specific (S) stereochemistry at the 3-position is a critical feature, as the three-dimensional orientation of substituents in such scaffolds is often essential for selective binding to enantioselective biological targets, influencing both the potency and the biological profile of the compound . This structure makes it a valuable intermediate for constructing more complex molecules. Researchers value this compound for its potential as a building block in the synthesis of novel therapeutics. The pyrrolidine ring, in particular, is a prominent scaffold in pharmaceuticals, contributing to stereochemistry and allowing for extensive exploration of pharmacophore space due to its non-planar, three-dimensional structure . Furthermore, fused ring systems containing pyrrolidine and pyridine motifs are found in compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and antitumor effects, highlighting the research potential of this structural class . Its primary research applications lie in the development of new active compounds and the investigation of structure-activity relationships (SAR).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

IUPAC Name

3-[(3S)-pyrrolidin-3-yl]pyridine

InChI

InChI=1S/C9H12N2/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2/t9-/m1/s1

InChI Key

JNZDYUPZUHCHFK-SECBINFHSA-N

SMILES

C1CNCC1C2=CN=CC=C2

Isomeric SMILES

C1CNC[C@@H]1C2=CN=CC=C2

Canonical SMILES

C1CNCC1C2=CN=CC=C2

Origin of Product

United States

The Foundational Scaffolds: Pyridine and Pyrrolidine in Modern Drug Discovery

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a cornerstone in the development of pharmaceuticals. rsc.orgresearchgate.net Its presence is noted in a wide array of FDA-approved drugs, highlighting its importance in medicinal chemistry. rsc.org The pyridine scaffold's ability to influence a compound's pharmacological activity has led to the discovery of numerous therapeutic agents with a broad spectrum of applications. researchgate.netnih.gov These include antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.gov The versatility of the pyridine moiety allows for structural modifications that can enhance a molecule's potency, metabolic stability, and permeability. researchgate.net

Similarly, the pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a highly favored scaffold in drug design. nih.gov Its non-planar, three-dimensional structure, a result of sp3-hybridization, allows for a thorough exploration of the pharmacophore space. nih.gov This feature is critical for achieving specific interactions with biological targets. The pyrrolidine nucleus is present in 37 FDA-approved drugs, underscoring its significance in pharmaceutical sciences. nih.gov Furthermore, pyrrolidine and its derivatives are widely utilized as ligands for transition metals and as chiral controllers in asymmetric synthesis. nih.gov

The Stereochemical Imperative: the 3s Pyrrolidinyl Moiety

The specific stereochemistry of the (3S)-pyrrolidinyl moiety is of paramount importance in the bioactivity of compounds containing this feature. The spatial arrangement of substituents on the pyrrolidinyl ring can significantly influence how a molecule binds to its biological target, particularly enantioselective proteins. nih.gov This control over the three-dimensional conformation of the ring, influenced by both inductive and stereoelectronic factors, directly impacts the pharmacological efficacy of a drug candidate. nih.gov The ability to lock the pyrrolidine (B122466) ring into a specific conformation through appropriate substitution is a key strategy in rational drug design.

Research Trajectories for 3 3s 3 Pyrrolidinyl Pyridine and Its Derivatives

Stereoselective Synthesis of (3S)-Pyrrolidine Ring Precursors

The cornerstone of any synthesis of this compound is the establishment of the chiral center in the pyrrolidine ring. Researchers have devised several elegant strategies to produce the required (3S)-pyrrolidine precursors with high enantiomeric purity.

One prominent approach involves the asymmetric reduction of a suitable prochiral substrate. For instance, the enzymatic reduction of myosmine (B191914) using an imine reductase (IRED) in conjunction with a glucose dehydrogenase (GDH) for cofactor recycling has been shown to be a highly efficient and environmentally friendly method to produce (S)-nornicotine. acs.org This biocatalytic approach can be conducted in both batch and continuous flow systems, offering scalability and high enantioselectivity. acs.org

Another strategy relies on the use of chiral auxiliaries. An asymmetric synthesis of both enantiomers of nornicotine (B190312) has been achieved with high optical purity through the alkylation of a chiral ketimine template derived from either (1R,2R,5R)-(+)- or (1S,2S,5S)-(-)-2-hydroxy-3-pinanone and 3-(aminomethyl)pyridine. nih.gov The subsequent cleavage of the chiral auxiliary and cyclization affords the desired (S)- or (R)-nornicotine with enantiomeric excesses (ee) of up to 91%. nih.gov

Furthermore, resolution of a racemic mixture represents a classical and still widely used method. Racemic nornicotine can be synthesized by the reduction of myosmine using chemical reducing agents like sodium borohydride. mdpi.comwikipedia.org The enantiomers are then separated by forming diastereomeric salts with a chiral resolving agent, such as N-lauroyl-(R)-alanine. mdpi.com Fractional crystallization allows for the isolation of the desired (S)-nornicotine salt, which can then be neutralized to yield the free base with a high enantiomeric excess. mdpi.com

A summary of a chemical synthesis of racemic nornicotine is presented in the table below. mdpi.com

StepStarting MaterialReagents and ConditionsProductYield
1MyosmineNaBH₄, Methanol, Water, 15°C, 12hRacemic Nornicotine~90%

Strategies for Pyridine Ring Construction and Functionalization

In many syntheses of this compound and its analogues, the pyridine ring is introduced from a commercially available starting material, such as 3-bromopyridine (B30812) or pyridine-3-carboxaldehyde. bris.ac.uk The focus then shifts to the formation of the bond between the pyridine and pyrrolidine moieties.

However, for the synthesis of more complex or highly substituted analogues, methods for the de novo construction of the pyridine ring are employed. These often involve multi-component reactions. For example, a one-pot procedure for the synthesis of 3,5-diaryl pyridines has been described, utilizing the reaction of aromatic terminal alkynes with benzamides in the presence of a base like cesium carbonate. mdpi.com While not directly applied to the synthesis of the title compound, such methods offer a versatile toolkit for creating a wide array of substituted pyridine cores that could later be coupled with a pyrrolidine precursor.

Coupling Reactions and Linker Chemistry for Assembling the Core Structure

The crucial step in assembling the this compound framework is the formation of the carbon-carbon bond between the 3-position of the pyridine ring and the 3-position of the pyrrolidine ring.

One of the most common strategies involves the reaction of a pyridyl organometallic reagent with a suitable pyrrolidine-based electrophile. A well-established method for the synthesis of nicotine, a close analogue, involves the halogen-lithium exchange of 3-bromopyridine with n-butyllithium to form 3-lithiopyridine. bris.ac.uk This organolithium species can then react with an electrophilic precursor of the pyrrolidine ring, such as a lactone, to form a hydroxyketone intermediate which can be further elaborated to the final product. bris.ac.uk

An alternative approach involves the intramolecular cyclization of a precursor that already contains the pyridine ring. For instance, an enantioselective synthesis of (R)-nicotine, the non-natural enantiomer, utilizes an intramolecular hydroboration-cycloalkylation of a chiral azido-olefin containing the pyridine moiety. bris.ac.uk This strategy highlights the power of intramolecular reactions to control stereochemistry during the formation of the pyrrolidine ring.

A total enantioselective synthesis of (S)-nornicotine, which is this compound, is outlined in the table below. bris.ac.uk

StepStarting MaterialReagents and ConditionsIntermediate/Product
a3-Bromopyridine1. n-BuLi 2. γ-Butyrolactone1-(Pyridin-3-yl)-4-hydroxybutan-1-one
b1-(Pyridin-3-yl)-4-hydroxybutan-1-oneSwern Oxidation: (COCl)₂, DMSO, NEt₃4-Oxo-4-(pyridin-3-yl)butanal
c4-Oxo-4-(pyridin-3-yl)butanal2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosylamineProtected (S)-nornicotine derivative
dProtected (S)-nornicotine derivative1M HCl / MeOH(S)-Nornicotine

Design and Synthesis of Advanced Derivatives with Modified Substituents

The core structure of this compound serves as a versatile template for the design and synthesis of advanced derivatives with modified substituents on either the pyridine or the pyrrolidine ring. These modifications are often aimed at improving potency, selectivity, and pharmacokinetic properties.

For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives has been synthesized and evaluated for their antibacterial activity. nih.gov These compounds, while not direct substitution analogues, demonstrate how the pyridine-3-yl motif can be incorporated into more complex structures. The synthesis involved the reaction of a functionalized pyridine precursor with a chiral oxazolidinone core. nih.gov

The use of solid-supported reagents and scavengers has also been employed for the efficient synthesis of nornicotine, nicotine, and other functionalized derivatives. rsc.org This modern synthetic approach allows for rapid purification and the creation of libraries of compounds for structure-activity relationship studies.

Influence of Pyrrolidine Ring Modifications on Biological Activity and Selectivity

Modifications to the pyrrolidine ring of this compound and its analogs have a significant impact on their interaction with biological targets, particularly nAChRs. These changes can dramatically alter binding affinity and functional activity.

One of the most fundamental modifications is the size of the azacyclic ring. Studies on a series of 2-(3-pyridylaminomethyl)azetidine, pyrrolidine, and piperidine (B6355638) analogues revealed that the pyrrolidinyl compounds generally exhibit enhanced binding affinity for nAChRs compared to their piperidine counterparts. nih.gov This suggests that the five-membered ring is a more optimal size for fitting into the receptor's binding pocket.

Methylation of the pyrrolidine ring has been systematically studied to probe the steric and electronic requirements of the nAChR binding site. A "methyl scan" on the pyrrolidinium (B1226570) ring of nicotine, a structurally related compound, provided valuable insights that can be extrapolated to this compound derivatives. This research demonstrated that methylation at each carbon of the pyrrolidine ring leads to distinct changes in interactions with α4β2 and α7 nAChR subtypes. nih.gov For instance, methylation at the 2'-position was found to uniquely enhance binding and agonist potency at α7 receptors. nih.gov Conversely, replacing the 1'-N-methyl group with an ethyl group or adding a second 1'-N-methyl group significantly diminished interaction with α4β2 receptors but not α7 receptors. nih.gov These findings highlight the differential steric tolerance of the binding pockets of nAChR subtypes.

Furthermore, the introduction of unsaturation in the pyrrolidine ring, creating a 3,4-dehydropyrrolinyl moiety, has been explored in the development of imaging agents for nAChRs. nih.gov While this modification can be a strategy to alter the conformational rigidity and electronic properties of the ligand, its impact on binding affinity and functional activity needs to be carefully evaluated in each specific molecular context.

The table below summarizes the effects of some pyrrolidine ring modifications on nAChR activity.

Modification Compound Series Observed Effect Reference
Ring Size2-(3-pyridylaminomethyl)azacycloalkanesPyrrolidinyl > Piperidinyl in binding affinity nih.gov
2'-MethylationMethylnicotinesEnhanced binding and potency at α7 nAChR nih.gov
1'-Ethyl/1',1'-DimethylMethylnicotinesReduced interaction with α4β2 nAChR nih.gov
Ring Dehydrogenation[¹⁸F]NifroleneUtilized for creating nAChR PET imaging agents nih.gov

Impact of Pyridine Ring Substitution Patterns on Ligand-Target Interactions

Substitution on the pyridine ring is a critical determinant of the pharmacological profile of this compound derivatives. The position, size, and electronic nature of the substituents can profoundly affect binding affinity, functional efficacy, and subtype selectivity at nAChRs.

Research on analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, a related compound, demonstrated that substituents at the 2-, 4-, 5-, and 6-positions of the pyridine ring can lead to a wide range of binding affinities, with Ki values spanning from 0.15 to over 9000 nM. nih.gov This vast range underscores the sensitivity of the nAChR binding site to the substitution pattern on the pyridine moiety.

Specifically, the introduction of a chloro group at the 2-position of the pyridine ring has been shown to be favorable in some series. For instance, (R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine was identified as a potent ligand with an IC50 of 22 nM for the α4β2 nAChR. sigmaaldrich.com In another study on 2-(3-pyridylaminomethyl)pyrrolidine analogues, chloro substitution also influenced binding affinity, although the effects were not always predictable across different structural series. nih.gov

The electronic properties of the substituents also play a crucial role. Studies on NNN pincer-type molecules, which feature a central substituted pyridine, have shown that electron-donating groups can increase the electron density at a coordinated metal center. nih.govrsc.org While the context is different, this principle of tuning the electronic character of the pyridine ring is applicable to its interaction with the amino acid residues in a receptor binding pocket.

The table below illustrates the impact of pyridine ring substitutions on the binding affinity of some 3-pyridyl ether derivatives at the α4β2 nAChR.

Compound Pyridine Substitution IC50 (nM) at α4β2 nAChR Reference
27f2-chloro, 5-oxy, 3-(4-cyanophenyl)22 sigmaaldrich.com
Analog Series2-, 4-, 5-, and 6-substituentsKi values from 0.15 to >9000 nih.gov

Stereochemical Dependence of Pharmacological Profiles

The stereochemistry of this compound derivatives is a paramount factor in determining their pharmacological activity. The chiral center at the 3-position of the pyrrolidine ring dictates the spatial orientation of the pyridine ring relative to the pyrrolidine, which in turn governs how the molecule fits into the chiral environment of the nAChR binding site.

The "(S)" designation in this compound signifies a specific three-dimensional arrangement that is often preferred for high-affinity binding to nAChRs. For example, in a series of chiral cyclopropane-containing 3-pyridyl ether analogues, the (S)-configuration of the N-methyl-pyrrolidine was found to be crucial for potency at α4β2-nAChRs. nih.gov The diastereoisomers with the opposite configuration at the pyrrolidine ring were significantly less potent, highlighting the stereoselectivity of the receptor. nih.gov

Similarly, in studies of 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), the (S)-enantiomer displayed the desired pharmacological profile, including cognitive-enhancing properties, while the (R)-enantiomer was less active. sigmaaldrich.com The precise positioning of the pyrrolidine nitrogen and the pyridine ring, as dictated by the (S)-stereochemistry, is essential for optimal interactions with key amino acid residues in the nAChR binding pocket.

The table below provides examples of the stereochemical dependence of nAChR ligand activity.

Compound Pair Stereochemistry Observation Reference
Cyclopropane-containing 3-pyridyl ethers(S)-N-methyl-pyrrolidine vs. its diastereoisomers(S)-configuration is at least 10- to 70-fold more potent at α4β2-nAChRs nih.gov
ABT-089 and its enantiomer(S)-pyrrolidinylmethoxy vs. (R)-pyrrolidinylmethoxyThe (S)-enantiomer possesses the desired cognitive-enhancing effects sigmaaldrich.com

Elucidation of Key Pharmacophoric Elements for Specific Biological Effects

The biological effects of this compound derivatives are governed by a specific set of pharmacophoric elements that are essential for molecular recognition and activation of nAChRs. A pharmacophore model for nicotinic agonists generally consists of a cationic center and a hydrogen bond acceptor. nih.govnih.gov

In the case of this compound and its analogs, the protonated nitrogen of the pyrrolidine ring serves as the cationic center. This positively charged group engages in a crucial cation-π interaction with a conserved tryptophan residue in the aromatic box of the nAChR binding site. nih.govsemanticscholar.org This interaction is a primary anchor for the ligand within the receptor.

The nitrogen atom of the pyridine ring acts as the essential hydrogen bond acceptor. nih.govnih.gov It forms a hydrogen bond with a backbone NH group on the complementary subunit of the receptor, further stabilizing the ligand-receptor complex. nih.gov The distance and geometry between the cationic pyrrolidine nitrogen and the hydrogen-bonding pyridine nitrogen are critical and are influenced by the stereochemistry and any linkers between the two rings.

Docking studies have visualized these interactions, showing the pyrrolidine ring positioned within the aromatic box of the receptor, which includes key tryptophan and tyrosine residues. semanticscholar.org The pyridine ring's orientation allows for favorable interactions, such as π-π stacking with phenylalanine residues in the β2 subunit of the α4β2 nAChR. semanticscholar.org

A basic nitrogen in the pyrrolidine ring that is protonated at physiological pH to form a cationic head.

The nitrogen atom of the pyridine ring acting as a hydrogen bond acceptor.

A specific spatial arrangement of these two nitrogen atoms, dictated by the (S)-stereochemistry of the pyrrolidine ring.

These elements collectively ensure a high-affinity interaction with nAChRs and are fundamental to the design of new ligands with tailored pharmacological properties.

Pharmacological Targets and Mechanistic Investigations of 3 3s 3 Pyrrolidinyl Pyridine and Its Derivatives

Modulation of G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors are a major class of drug targets due to their integral role in signal transduction for a variety of physiological processes. Derivatives of the 3-(3-pyrrolidinyl)pyridine scaffold have been specifically designed and evaluated for their ability to modulate the function of several GPCRs, particularly those involved in neurotransmission.

Dopamine (B1211576) D2, D3, and D4 Receptor Binding and Functional Modulation

Derivatives of the 3-(3-pyrrolidinyl)pyridine scaffold have shown significant activity as modulators of dopamine receptors, particularly the D2-like family (D2, D3, and D4). These receptors are critical targets for antipsychotic medications.

Research into a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives has demonstrated that modifications to this core structure can produce potent and selective dopamine receptor antagonists. The N-substituent on the pyrrolidin-3-yl group, in particular, plays a vital role in determining the affinity for D2, D3, and D4 receptors and the selectivity between these subtypes. One notable compound from this series, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide, showed high affinity for D3 and D4 receptors with significant selectivity over the D2 receptor. This compound was identified as a potent D3/D4 receptor antagonist.

Studies indicate that the different dopamine receptor subtypes have varying tolerance for the bulkiness of substituents on the benzamide (B126) portion of the molecules, with the general trend being D4 > D3 > D2. This differential tolerance allows for the rational design of derivatives with enhanced selectivity for D3 and D4 receptors over the D2 subtype.

Compound NameReceptor SubtypeBinding Affinity (Ki, nM)
(S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamideDopamine D2230
Dopamine D321
Dopamine D42.1

Data sourced from a study on (S)-N-(3-pyrrolidinyl)benzamide derivatives.

Ligand-Gated Ion Channel Interactions

Ligand-gated ion channels, which mediate rapid synaptic transmission, are another important target class for neurologically active compounds. The nicotinic acetylcholine (B1216132) receptors (nAChRs) have been a primary focus for compounds containing a pyrrolidinyl-pyridine structure.

It is important to note that much of the extensive research on nAChR ligands in this chemical class has focused on positional isomers, such as derivatives of 3-(pyrrolidin-2 -yl)pyridine (the core of nicotine) and 3-[2-((S)-pyrrolidinyl)methoxy]pyridine (the core of the well-studied ligand A-84543). While these are not direct derivatives of the 3,3'-linked scaffold, their pharmacology provides insight into how the broader pyrrolidinyl-pyridine structural motif interacts with nAChRs.

Nicotinic Acetylcholine Receptor (nAChR) Subtype Selectivity (e.g., α4β2, α7)

The development of subtype-selective ligands for nAChRs is a key goal for targeting various neurological and mental health conditions. Derivatives of the pyrrolidinyl-pyridine scaffold have been shown to possess varying degrees of selectivity for different nAChR subtypes.

For instance, analogs of A-84543 were found to have the highest affinity for the α2β2 and α4β2 nAChR subtypes, with moderate affinity for β4- and α7-containing receptors. nih.gov The strategic placement of substituents on the pyridine (B92270) ring can profoundly affect this subtype selectivity. nih.gov This demonstrates that even small structural modifications to the scaffold can shift the binding preference from one nAChR subtype to another, a critical aspect in designing targeted therapeutics. nih.gov

Compound ClassHigh Affinity SubtypesModerate Affinity Subtypes
A-84543 Analogsα2β2, α4β2β4-containing, α7

Data based on studies of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine derivatives. nih.gov

Mechanisms of Receptor Activation or Antagonism

The functional activity of pyrrolidinyl-pyridine derivatives at nAChRs can range from full agonism to partial agonism and even antagonism, depending on the specific chemical structure. nih.gov These compounds typically act by competitively binding to the acetylcholine binding site located at the interface between two subunits of the receptor. nih.gov

Upon binding, an agonist stabilizes the open conformation of the ion channel, allowing an influx of cations (such as Na+ and Ca2+) and leading to membrane depolarization and neuronal excitation. An antagonist, conversely, binds to the receptor but does not induce the conformational change necessary for channel opening, thereby blocking the action of the endogenous agonist, acetylcholine. Studies on A-84543 analogs have identified compounds that act as full agonists with high potency at certain subtypes (e.g., α3β4) and others that behave as partial agonists with low potency. nih.gov This highlights the ability to fine-tune the functional response at specific nAChR subtypes through chemical modification of the pyrrolidinyl-pyridine scaffold. nih.govnih.gov

Enzyme Inhibition Profiles

Based on a comprehensive review of the scientific literature, there is no specific information available regarding the enzyme inhibition profiles of 3-[(3S)-3-Pyrrolidinyl]pyridine or its direct derivatives. While other related heterocyclic compounds containing pyridine or pyrrolidine (B122466) moieties have been investigated as inhibitors for various enzymes, such as carbonic anhydrase or those involved in microbial metabolism, these findings are not directly applicable to the 3-(3-pyrrolidinyl)pyridine scaffold. The potential for this specific chemical class to act as enzyme inhibitors remains an unexplored area of research.

Dipeptidyl Peptidase IV (DPP-4) Inhibition and Related Biochemical Pathways

Derivatives of this compound have been investigated as inhibitors of Dipeptidyl Peptidase IV (DPP-4), a key enzyme in glucose homeostasis. DPP-4 is a serine protease that inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govmdpi.com These hormones are crucial for stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release, thereby regulating blood glucose levels. nih.govresearchgate.net

The inhibition of DPP-4 by compounds containing the pyrrolidinylpyridine moiety prevents the breakdown of GLP-1 and GIP, prolonging their activity. nih.govmdpi.com This leads to enhanced insulin secretion from pancreatic β-cells and reduced glucagon secretion from α-cells in a glucose-dependent manner. nih.gov The biochemical cascade initiated by DPP-4 inhibition ultimately results in improved glycemic control. mdpi.com The binding of these inhibitors to the catalytic site of DPP-4 is often stabilized by interactions with key amino acid residues such as Arg125, His126, Phe357, Arg358, and Tyr547, which can involve electrostatic forces and van der Waals interactions. mdpi.com

Compound TypeTargetMechanism of ActionKey Pathway
Pyrrolidinylpyridine DerivativesDPP-4Prevents inactivation of incretin hormonesGlucose Homeostasis

Protein Kinase Inhibition (e.g., SYK, FLT3, PI3K, MRCK)

The this compound scaffold is also a prominent feature in the development of protein kinase inhibitors, which are critical in cancer therapy and the treatment of inflammatory diseases.

Spleen Tyrosine Kinase (SYK): SYK is a crucial mediator in the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies. nih.gov Derivatives incorporating the pyrrolidinylpyridine structure have been developed as potent SYK inhibitors. nih.govnih.gov These compounds act by blocking the catalytic activity of SYK, thereby inhibiting the downstream signaling cascade that promotes cell proliferation and survival in cancerous B-cells. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). nih.govresearchgate.net Pyridine-based derivatives, some of which incorporate a pyrrolidine-like structure, have been designed to target mutated FLT3. nih.govnih.govbohrium.com These inhibitors can effectively suppress the constitutive activation of FLT3, leading to cell cycle arrest and apoptosis in leukemia cells. nih.gov For instance, some pyridine derivatives have shown potent inhibitory activity against both FLT3-ITD and its secondary mutations. nih.govbohrium.com

Phosphoinositide 3-kinase (PI3K): The PI3K pathway is a central signaling node involved in cell growth, proliferation, and survival. While specific examples of this compound derivatives as PI3K inhibitors were not the primary focus of the reviewed literature, the broader class of pyridine-containing compounds has been explored for PI3K inhibition.

Myotonic Dystrophy Kinase-related Cdc42-binding Kinase (MRCK): MRCK is involved in regulating cell morphology and migration. Pyridine and pyrimidine-based compounds have been identified as potent and selective inhibitors of MRCK, showing therapeutic potential in skin cancer. nih.gov

Kinase TargetTherapeutic AreaRole of Pyrrolidinylpyridine Derivatives
SYKB-cell MalignanciesInhibition of BCR signaling pathway. nih.gov
FLT3Acute Myeloid LeukemiaInhibition of mutated FLT3, inducing apoptosis. nih.govnih.gov
MRCKSkin CancerInhibition of cell migration and invasion. nih.gov

Mycobacterial Enzyme Inhibition (e.g., InhA)

The emergence of drug-resistant Mycobacterium tuberculosis has spurred the search for new antitubercular agents. The this compound scaffold has been incorporated into molecules designed to inhibit essential mycobacterial enzymes.

InhA Inhibition: InhA, an enoyl-acyl carrier protein reductase, is a key enzyme in the mycobacterial fatty acid synthesis pathway and a validated target for antitubercular drugs. nih.govmdpi.com Pyrrolidine and pyrrolidinone-based compounds have been synthesized and evaluated as InhA inhibitors. nih.govnih.gov Some of these derivatives have shown promising activity against M. tuberculosis, although in some cases, their antitubercular effect may proceed through a different, as-yet-unidentified mechanism of action. nih.gov Docking studies suggest that these compounds can bind to the active site of InhA, interacting with key residues and the NAD⁺ cofactor. nih.govresearchgate.net

Mycobacterial TargetCompound ClassOutcome
InhAPyrrolidine/Pyrrolidinone DerivativesInhibition of mycolic acid biosynthesis. nih.govnih.gov
Whole-cell M. tuberculosisImidazo[1,2-a]pyridine DerivativesPotent antitubercular activity. benthamscience.com

Protein-Protein Interaction (PPI) Modulation

Inhibition of MDM2-p53 Interaction and Cellular Response Pathways

The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a critical target in cancer therapy. nih.govnih.gov Small molecules that disrupt this interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. nih.gov

Derivatives containing the this compound moiety have been incorporated into potent inhibitors of the MDM2-p53 interaction. These compounds are designed to mimic the key interactions of the p53 peptide in the binding pocket of MDM2. By blocking this interaction, these inhibitors stabilize p53, leading to the upregulation of its downstream targets like p21, which induces cell cycle arrest, and pro-apoptotic proteins like PUMA and Noxa. mdpi.com This selective activation of the p53 pathway in tumor cells, while often only causing cell cycle arrest in normal cells, provides a therapeutic window. nih.gov

PPI TargetInhibitor ClassCellular Response
MDM2-p53Spirooxindoles, Piperidonesp53 stabilization, cell cycle arrest, apoptosis. nih.gov

Antibacterial and Antitubercular Mechanisms

Inhibition of Bacterial Growth and Biofilm Formation Pathways

Beyond their specific enzyme-targeting activities, derivatives of this compound and related structures have demonstrated broader antibacterial and anti-biofilm properties.

Inhibition of Bacterial Growth: A number of pyridine-containing compounds have shown potent activity against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. nih.govnih.gov Some of these compounds are believed to act by disrupting the bacterial membrane, leading to cell death. mdpi.com

Inhibition of Biofilm Formation: Bacterial biofilms are a major challenge in infectious diseases due to their inherent resistance to antibiotics. nih.gov Certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have exhibited significant, concentration-dependent inhibition of biofilm formation. nih.gov The mechanism of anti-biofilm activity can involve the disruption of the extracellular matrix components, such as polysaccharides and proteins, or interference with quorum sensing pathways that regulate biofilm development. nih.govfrontiersin.org

ActivityBacterial TargetMechanism
AntibacterialGram-positive bacteria (e.g., S. aureus)Membrane disruption. mdpi.com
Anti-biofilmS. pneumoniae, S. epidermidisInhibition of biofilm matrix formation. nih.govfrontiersin.org

No Direct Evidence Found for Antimycobacterial Activity of this compound and its Derivatives

Despite a comprehensive review of available scientific literature, no direct research or data could be located detailing the antimycobacterial activity or specific mechanistic investigations of the chemical compound this compound or its direct derivatives against Mycobacterium species.

Extensive searches were conducted to identify studies focusing on the potential of this compound as an antimycobacterial agent. This included looking for in vitro and in vivo evaluations against Mycobacterium tuberculosis and other mycobacterial strains, as well as investigations into its potential molecular targets and mechanism of action within these microorganisms.

While the broader class of pyridine-containing compounds has been the subject of significant research in the development of new antitubercular agents, with numerous derivatives showing promising activity, the specific scaffold of this compound does not appear in the currently accessible research literature in this context.

Therefore, the requested article on the "" with a specific focus on "Antimycobacterial Activity and Target Engagement" cannot be generated based on existing scientific evidence. Further research would be required to determine if this particular compound possesses any antimycobacterial properties.

Preclinical Biological Evaluation of 3 3s 3 Pyrrolidinyl Pyridine Derivatives

In Vitro Receptor Binding and Ligand Displacement Assays

In the initial stages of drug development, in vitro receptor binding assays are fundamental for identifying and characterizing the interaction between a ligand and its target receptor. nih.gov These assays are used to quickly and cost-effectively screen numerous compounds, helping to identify promising candidates for further investigation. nih.gov

Key parameters determined from these assays include the equilibrium dissociation constant (Kd) and the IC50 value. The Kd, derived from saturation binding studies, measures the affinity of a radioligand for a receptor. nih.gov In competitive binding experiments, a new compound (the ligand of interest) competes with a standard radioligand of known high affinity for the receptor sites. nih.gov The results are used to calculate the IC50 value, which represents the concentration of the ligand required to displace 50% of the standard radioligand, thereby ranking the relative binding affinities of a series of compounds. nih.gov

While specific binding data for 3-[(3S)-3-pyrrolidinyl]pyridine derivatives are proprietary and often found within specific patents or internal company data, the principles of these assays are universally applied. For instance, derivatives would be tested for their affinity and selectivity against a panel of receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), for which the pyridine (B92270) moiety is a known pharmacophore.

Cell-Based Functional Assays for Receptor Activation and Enzyme Inhibition

Following initial binding confirmation, cell-based functional assays are employed to understand the biological consequence of the ligand-receptor interaction. These assays determine whether a compound acts as an agonist, antagonist, or modulator of receptor function, or if it inhibits key enzymes involved in disease pathways.

Derivatives of the pyridine scaffold have been extensively evaluated for their effects on various cellular processes. For example, certain pyridine derivatives have been shown to induce apoptosis in cancer cell lines. nih.govresearchgate.net Spiro-pyridine derivatives, in particular, demonstrated the ability to activate the pro-apoptotic protein Bax while suppressing the anti-apoptotic protein Bcl-2 in Caco-2 cell lines. researchgate.net Similarly, the pyridine derivative CK-3 was found to induce apoptosis in Hep3B hepatocellular carcinoma cells. nih.gov

In the context of parasitic diseases, 3-pyridyl-1,3-thiazole derivatives have been shown to induce apoptosis and cause damage to the parasite membrane in Trypanosoma cruzi. nih.gov These compounds also demonstrated immunomodulatory effects by modulating the production of nitric oxide and various interleukins (IL-6, IL-10) and tumor necrosis factor (TNF) in macrophage cell lines. nih.gov

The inhibitory activity of these compounds against key enzymes is another critical area of investigation. Pyridine derivatives have been identified as potent inhibitors of multiple kinases involved in cancer progression.

Table 1: Enzyme Inhibition by Pyridine Derivatives in Cell-Based Assays

Compound/Derivative ClassTarget Enzyme(s)Cell Line(s)Observed EffectReference
CK-3 (Methsulfonyl Pyridine Derivative)PI3K, AKT, mTOR, MAPK, ERKHep3B, Bel7402Inhibition of phosphorylation cascades nih.gov
6-(quinolin-2-ylthio) pyridine derivativesJAK2, STAT3MCF-7Downregulation of target gene expression nih.gov
2-oxo-pyridine derivativesEGFR, VEGFR-2HepG-2, Caco-2Inhibition of receptor kinase activity researchgate.net

Biochemical Assays for Target Engagement and Pathway Modulation

To confirm the findings from cell-based assays and elucidate the precise mechanism of action, biochemical assays are conducted. These assays directly measure the engagement of the compound with its molecular target and its effect on downstream signaling pathways.

For example, the pyridine derivative CK-3 was shown to selectively inhibit the catalytic activity of PI3Kα and PI3Kδ subunits in an in vitro kinase assay. nih.gov Subsequent Western blot analysis of cell lysates from Hep3B and Bel7402 cells treated with CK-3 confirmed the downstream effects. The treatment led to a dose-dependent decrease in the phosphorylation of key pathway proteins including AKT (at Ser473), mTOR, and p70S6K1. nih.gov Interestingly, CK-3 treatment also resulted in an increased expression of PTEN, an important tumor suppressor that negatively regulates the AKT pathway. nih.gov

Similarly, the anti-cancer mechanism of 6-(quinolin-2-ylthio) pyridine derivatives was investigated using RT-PCR. The results showed that the lead compounds downregulated the mRNA expression of Jak2 and STAT3 genes in MCF-7 breast cancer cells, confirming that their antiproliferative effect is mediated through the inhibition of this signaling pathway. nih.gov

Molecular docking studies are also frequently used to predict and rationalize the binding of these derivatives to their targets. For instance, docking studies of 3-(pyridine-3-yl)-2-oxazolidinone derivatives with their bacterial target suggested that the introduction of a fluorine atom could enhance binding affinity by altering the electronic properties of the pyridine ring. nih.gov

Phenotypic Screening for Antiproliferative and Antimicrobial Activities

Phenotypic screening involves testing compounds for their ability to produce a desired biological effect in a whole-cell or whole-organism context, without a preconceived target. This approach is particularly valuable for discovering compounds with novel mechanisms of action. Derivatives of this compound are frequently screened for antiproliferative and antimicrobial activities.

Antiproliferative Activity:

Pyridine derivatives have demonstrated significant antiproliferative effects across a wide range of human cancer cell lines. mdpi.com The specific chemical groups attached to the pyridine core heavily influence this activity. For example, the presence of methoxy (B1213986) (-OMe) and hydroxyl (-OH) groups tends to enhance antiproliferative activity, while bulky groups or halogen atoms may decrease it. mdpi.com

Table 2: Antiproliferative Activity (IC₅₀ in µM) of Selected Pyridine Derivatives

Derivative ClassMCF-7 (Breast)A549 (Lung)HepG-2 (Liver)Caco-2 (Colorectal)Reference
6-(quinolin-2-ylthio) pyridine (4f)6.397.21-- nih.gov
6-(quinolin-2-ylthio) pyridine (4d)8.249.03-- nih.gov
2-oxo-pyridine derivatives--1.15-27.421.21-25.14 researchgate.net
CK-3 (Methsulfonyl pyridine)--2.51 (Hep3B)- nih.gov

Antimicrobial Activity:

The pyridine scaffold is a component of many antibacterial agents. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited potent activity against several Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to the antibiotic linezolid. nih.gov The introduction of a fluorine atom into the structure significantly enhanced the antibacterial activity of these compounds. nih.gov

Table 3: Antimicrobial Activity (MIC in µg/mL) of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives

CompoundS. aureusS. pneumoniaeE. faecalisB. subtilisS. xylosusReference
21b21424 nih.gov
21d20.5412 nih.gov
21e42848 nih.gov
21f21424 nih.gov
Linezolid (Control)20.5212 nih.gov

Furthermore, other classes of pyridine derivatives have shown broad-spectrum antimicrobial activity against various bacteria and fungi. mdpi.com For instance, 3-pyridyl-1,3-thiazole derivatives displayed potent activity against the protozoan parasite Trypanosoma cruzi, with some compounds showing IC₅₀ values as low as 0.2 µM, significantly outperforming the standard drug benznidazole. nih.gov

In Vivo Proof-of-Concept Studies in Relevant Preclinical Disease Models (Focus on Mechanistic Endpoints)

Following promising in vitro and cell-based results, lead candidates are advanced to in vivo studies in relevant animal models of disease. These studies aim to provide proof-of-concept for the therapeutic hypothesis and to investigate the compound's mechanism of action in a complex biological system.

In an oncology setting, the pyridine derivative CK-3 was evaluated in a xenograft model where BEL7402 human hepatocellular carcinoma cells were implanted subcutaneously in nude mice. nih.gov Oral administration of CK-3 resulted in a significant, dose-dependent inhibition of tumor growth compared to the vehicle-treated control group. This in vivo efficacy correlated with the mechanistic data obtained in vitro, providing strong evidence that the compound's antiproliferative effects via dual pathway inhibition translate to a whole-animal model. nih.gov

In the field of infectious diseases, a series of 3-pyridyl-1,3-thiazole derivatives with potent in vitro activity against T. cruzi were tested in an in vivo mouse model of Chagas disease. nih.gov Despite their high in vitro potency, the compounds were found to be inactive at the tested dose. nih.gov This highlights a common challenge in drug development where excellent in vitro activity does not always translate to in vivo efficacy, often due to issues with pharmacokinetics or metabolism. Such results provide crucial feedback for further structural optimization of the chemical scaffold. nih.gov

Computational Chemistry and Molecular Modeling Applications in the Study of 3 3s 3 Pyrrolidinyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and reactivity. Methods like Density Functional Theory (DFT) and semi-empirical methods like AM1 and PM5 are employed to study these characteristics. mdpi.com For nicotinic acid derivatives, a class that includes 3-[(3S)-3-Pyrrolidinyl]pyridine, quantum chemical studies have been used to determine molecular electrostatic potential diagrams, which help predict sites of chemical reactions. researchgate.net

While specific DFT studies on this compound are not extensively published, research on related structures provides a framework for understanding its properties. mdpi.comresearchgate.net Such calculations typically yield data on frontier molecular orbitals (HOMO and LUMO), which are crucial for assessing a molecule's reactivity. mdpi.comgkyj-aes-20963246.com For instance, the HOMO-LUMO energy gap can indicate chemical reactivity and kinetic stability. mdpi.com

Conformational analysis, another critical aspect, determines the energetically preferred shapes of a molecule. For analogs like A-84543, molecular mechanics systems such as SYBYL have been used to perform energy minimization calculations on the bonds linking the pyridine (B92270) and pyrrolidine (B122466) rings, identifying low-energy conformations that are relevant for receptor binding. researchgate.net

Table 1: Representative Data from Quantum Chemical Calculations for Nicotinic Acid Derivatives

Parameter Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. Relates to the chemical reactivity and stability of the molecule. mdpi.com
Molecular Electrostatic Potential (MEP) A 3D map of the electronic density. Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. researchgate.net
Conformational Energy The relative energy of different spatial arrangements of atoms. Identifies the most stable conformations of the molecule, which are likely the bioactive ones. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. For this compound and its analogs, docking studies have been crucial in elucidating their interactions with various nAChR subtypes. mdpi.comnih.gov

Homology models of nAChRs, and more recently, high-resolution cryogenic electron microscopy (cryo-EM) structures, have served as the targets for these docking simulations. mdpi.comnih.gov Studies on the closely related compound A-84543 have shown that the protonated aminopyrrolidine moiety binds to the α-subunit of the nAChR, while the pyridine ring interacts with the β-subunit. mdpi.com The binding site is often referred to as an "aromatic box," formed by several tryptophan and tyrosine residues. nih.gov A critical interaction for many nicotinic agonists is the cation-π interaction between the ligand's protonated nitrogen and the electron-rich face of a tryptophan residue (specifically Trp149 in the α4 subunit). nih.gov

Molecular dynamics (MD) simulations further refine the docked poses, providing a view of the dynamic stability of the ligand-receptor complex over time. These simulations have confirmed the stability of proposed binding modes for nicotinic ligands and highlighted the importance of conserved water molecules in mediating interactions between the ligand and the receptor. nih.gov

Selectivity for different nAChR subtypes, such as α4β2 over α3β4, is a key goal in drug design. Computational studies have identified specific amino acid residues that govern this selectivity. For example, residues like Phe119 in the β2-subunit, which are different in the β4-subunit (Gln117), are key determinants for the binding modes and selectivity of A-84543 and its analogs. mdpi.comnih.gov

Table 2: Key Interacting Residues for A-84543 at the α4β2 nAChR Binding Site

Residue (Subunit) Type of Interaction Reference
Trp156 (α4) Cation-π with pyrrolidine N+ nih.gov
Tyr197 (α4) Aromatic Box nih.gov
Tyr204 (α4) Aromatic Box nih.gov
Phe119 (β2) π-π stacking with pyridine ring nih.gov
Leu121 (β2) Hydrophobic contact nih.gov
Asn109 (β2) Hydrogen bond (direct or water-mediated) nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds.

For neuronal nAChR agonists, several QSAR studies have been conducted to understand the structural requirements for high affinity. nih.gov These studies encompass various methodologies, including the classical Hansch approach and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA). A comprehensive 3D-QSAR study on a large set of nicotinoid agonists produced a robust CoMFA model. This model, which merges several series of compounds, demonstrated high predictive power, with a predictive r² (r²pred) value of 0.796 for an external test set. nih.gov Such models typically show that steric factors and electrostatic fields are major determinants of binding affinity.

Other advanced QSAR approaches, like Multi-objective Genetic QSAR (MoQSAR), have also been applied. These methods have generated models that relate nAChR affinity to properties like the logarithm of the partition coefficient (logP) and directional WHIM (Weighted Holistic Invariant Molecular) descriptors, which encode information about the 3D shape and symmetry of the molecule. nih.gov These results confirm that hydrophobicity and the spatial arrangement of chemical features are critical for the biological activity of this class of compounds.

Table 3: Statistical Parameters for a Global CoMFA Model of Nicotinoid Agonists

Parameter Value Description
q² (Cross-validated r²) Not specified A measure of the internal predictive ability of the model.
r² (Non-cross-validated r²) Not specified A measure of how well the model fits the training set data.
r²pred (External validation) 0.796 A measure of the model's ability to predict the activity of an external test set of compounds. nih.gov
Number of Components Not specified The number of principal components used to build the model.

Data from a review on QSAR models for neuronal nicotinic acetylcholine (B1216132) receptor agonists. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design strategies have been instrumental in the development of novel nAChR ligands based on the this compound scaffold.

Ligand-based design is employed when the 3D structure of the target receptor is unknown or not well-defined. It relies on the knowledge of active molecules to build a pharmacophore model—a 3D arrangement of essential chemical features required for biological activity. Pharmacophore models for nicotinic agonists consistently identify two key features: a cationic nitrogen (present in the pyrrolidine ring) and a hydrogen bond acceptor (the pyridine nitrogen). mdpi.com More recent models, developed for specific nAChR subtypes like the (α4)3(β2)2 receptor, propose additional features that can be exploited to achieve selectivity for unique binding sites, such as the one at the α4-α4 subunit interface. researchgate.netnih.gov

Structure-based design utilizes the 3D structural information of the target receptor to design new ligands. With the advent of high-resolution nAChR structures, this approach has become increasingly powerful. For example, by analyzing the binding pocket of the α4β2 nAChR, researchers have designed analogs of A-84543 with substitutions on the pyridine ring. Introducing an alkynyl group at the C5 position of the pyridine ring was found to significantly increase selectivity for β2-containing nAChRs over β4-containing subtypes, a discovery guided by the structural differences between the receptor subtypes. gkyj-aes-20963246.com

Table 4: Common Pharmacophore Features for α4β2 nAChR Agonists

Feature Description Corresponding Moiety in this compound
Cationic Center A positively charged group, typically a protonated amine. Protonated Pyrrolidine Nitrogen
Hydrogen Bond Acceptor An electronegative atom capable of accepting a hydrogen bond. Pyridine Nitrogen
Hydrophobic Region A nonpolar region that can engage in hydrophobic interactions. Pyrrolidine Ring

Prediction of Chemoresponsiveness and Intermolecular Interactions

The prediction of chemoresponsiveness—how a compound will interact with a biological system to produce a response—and the underlying intermolecular interactions is the ultimate goal of computational modeling in drug discovery.

The intermolecular interactions of this compound and its analogs with nAChRs are well-characterized through molecular docking and dynamics simulations. mdpi.comnih.gov The primary forces driving the binding include:

Cation-π interactions: Between the protonated pyrrolidine nitrogen and aromatic residues like tryptophan in the receptor's binding site. nih.gov

Hydrogen bonding: Involving the pyridine nitrogen, which can act as a hydrogen bond acceptor, sometimes mediated by a structural water molecule. nih.gov

Hydrophobic interactions: Between the aliphatic pyrrolidine ring and nonpolar residues within the binding pocket. nih.gov

The chemoresponsiveness, or biological activity, can be predicted using QSAR models. As established, models like CoMFA can forecast the binding affinity of new analogs based on their calculated steric and electrostatic fields. nih.gov A high predicted affinity suggests a compound is likely to be a potent ligand. Furthermore, docking scores from molecular docking simulations provide a semi-quantitative prediction of binding affinity, helping to prioritize which compounds to synthesize and test experimentally. The combination of these predictive models allows for a more efficient and targeted search for new therapeutic agents based on the this compound scaffold.

Future Directions and Emerging Research Avenues for 3 3s 3 Pyrrolidinyl Pyridine

Exploration of Novel Pharmacological Targets and Polypharmacology

The next wave of research is poised to move beyond the well-established nicotinic acetylcholine (B1216132) receptor (nAChR) activity of 3-[(3S)-3-pyrrolidinyl]pyridine analogs. nih.gov The inherent structural features of the scaffold make it an ideal candidate for interacting with a diverse range of biological targets. The pyrrolidine (B122466) ring, with its sp3-hybridized carbons, provides a three-dimensional architecture that can effectively probe the binding sites of various proteins. nih.gov

Future investigations will likely focus on screening libraries of this compound derivatives against a wide array of receptors, enzymes, and ion channels. For instance, analogs have already shown potential as inhibitors of Interleukin-1β (IL-1β) through the modulation of the p38 MAPK signaling pathway, suggesting applications in inflammatory diseases. nih.gov Other research on related pyrrolidine-containing compounds has identified targets such as histone deacetylase (HDAC) and estrogen receptors (ERα), indicating a broader therapeutic scope for this structural class. nih.gov

The concept of polypharmacology , where a single compound is designed to interact with multiple targets simultaneously, represents a particularly promising frontier. This approach is highly relevant for complex multifactorial diseases. By strategically modifying the substituents on both the pyrrolidine and pyridine (B92270) rings, researchers can fine-tune the binding affinities for a desired set of targets, potentially leading to synergistic therapeutic effects or improved efficacy. For example, a single derivative could be engineered to have both anti-inflammatory and analgesic properties by co-targeting proteins involved in both pathways.

Derivative ClassPotential Pharmacological TargetTherapeutic AreaReference
Pyridine-modified analoguesNicotinic Acetylcholine Receptor (nAChR) SubtypesNeurological Disorders nih.govnih.gov
2,3,5-Trisubstituted pyridine analoguesp38 MAPK Signaling Pathway (IL-1β inhibition)Inflammatory Diseases nih.gov
Pyrrolidine-2,5-dione derivativesNot specified in provided textAnticonvulsant nih.gov
Benzopyran derivatives with 3-R-methylpyrrolidineEstrogen Receptor α (ERα)Breast Cancer nih.gov
Spiro[pyrrolidine-3,3-oxindoles]Histone Deacetylase 2 (HDAC2)Cancer nih.gov
3-(Pyridine-3-yl)-2-oxazolidinone derivativesBacterial Ribosomes (predicted)Infectious Diseases nih.gov

Development of Advanced Synthetic Methodologies for Complex Analogues

While the synthesis of the basic this compound scaffold is well-documented, the future of its application lies in the ability to create more structurally complex and diverse analogues. mdpi.com The development of advanced synthetic methodologies is crucial for accessing novel chemical space and enabling sophisticated structure-activity relationship (SAR) studies.

A primary focus will be on the efficient functionalization of both the pyrrolidine and pyridine rings. Current methods often rely on starting with pre-functionalized building blocks, such as (S)-prolinol or 4-hydroxyproline (B1632879). mdpi.com Future research will likely explore novel catalytic methods, such as C-H activation, to directly install substituents at various positions on the scaffold with high regio- and stereoselectivity. This would streamline the synthesis of libraries of analogues with diverse substitution patterns.

Furthermore, the creation of more rigid or conformationally constrained analogues is a key area of interest. This can be achieved by incorporating the pyrrolidine ring into bicyclic or spirocyclic systems. Such modifications can lock the molecule into a specific bioactive conformation, potentially leading to increased potency and selectivity for the target protein. These complex syntheses will require the development of novel multi-step reaction sequences and the application of modern synthetic techniques. nih.gov

Synthetic ApproachDescriptionKey AdvantageReference
Use of Chiral PrecursorsStarting synthesis from readily available chiral molecules like (S)-proline or 4-hydroxyproline and their derivatives.Ensures high optical purity of the final product. mdpi.com
Ring Construction from Acyclic PrecursorsBuilding the pyrrolidine ring from non-cyclic starting materials.Allows for greater diversity in the final structure, though it can be less common. mdpi.com
Functionalization of Pre-formed RingsModifying an existing pyrrolidine or pyridine ring, for example through substitution reactions.Efficient for creating libraries of analogues with varied substituents. nih.govnih.gov
Multi-step Linear SynthesisA sequential process involving several reaction steps to build complex target molecules from simple starting materials.Enables the construction of highly functionalized and complex derivatives. nih.gov

Application of Artificial Intelligence and Machine Learning in Derivative Design

AI/ML TechniqueApplication in Derivative DesignPotential OutcomeReference
Deep Neural Networks (DNNs)Developing predictive QSAR and ADME/Tox models.Accurate prediction of biological activity and pharmacokinetic properties of virtual compounds. springernature.comblogspot.com
Graph Neural Networks (GNNs)Learning from molecular graph representations for property prediction and de novo design.Generation of novel derivatives with optimized properties. blogspot.com
Generative Models (e.g., VAEs)De novo design of novel chemical structures optimized for a specific target.Discovery of entirely new and patentable chemical entities. nih.govnih.gov
Machine Learning for DockingPredicting the binding pose and affinity of a ligand to a protein target.Improved accuracy and speed of structure-based drug design. blogspot.com

Elucidating Undiscovered Biological Pathways and Mechanisms of Action

A deeper understanding of the biological consequences of engaging a target with a this compound derivative is a critical area for future research. While initial studies may identify a primary molecular target, the full spectrum of cellular and physiological effects often remains to be discovered.

Advanced "omics" technologies, such as chemoproteomics, will be instrumental in this endeavor. By using chemically-tagged versions of this compound derivatives as probes, researchers can identify the full range of proteins that interact with the compound within a cell or tissue. nih.gov This can uncover previously unknown off-target effects, which may be beneficial or detrimental, and can illuminate novel mechanisms of action.

Furthermore, elucidating how the stereochemistry of the pyrrolidine ring and the substitution patterns on the pyridine ring influence downstream signaling cascades is crucial. For example, research has shown that the specific orientation of a methyl group on the pyrrolidine ring can dramatically alter a compound's activity at the estrogen receptor, switching it from an agonist to an antagonist. nih.gov High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will continue to be vital in visualizing the precise binding interactions that govern these functional outcomes. Understanding these nuances at a molecular level is essential for designing next-generation therapeutics with highly specific and predictable biological effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[(3S)-3-Pyrrolidinyl]pyridine and its derivatives?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions) to introduce aryl/heteroaryl groups. For example, a pyridine core can be functionalized via coupling with pyrrolidine derivatives under optimized conditions (e.g., using tetrakis(triphenylphosphine)palladium(0) and aqueous carbonate bases in toluene/ethanol at 105°C) . Chiral resolution or asymmetric catalysis may be required to achieve the (3S) stereochemistry, as seen in related pyrrolidine syntheses .

Q. How can spectroscopic and chromatographic methods characterize this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry and regiochemistry. For instance, 1^1H and 13^{13}C NMR can distinguish between pyrrolidine ring conformers. Mass spectrometry (MS) and high-resolution MS (HRMS) validate molecular weight and fragmentation patterns. X-ray crystallography, as applied in structural studies of pyrrolo[2,3-b]pyridines, resolves absolute configurations . High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity .

Q. What are the standard protocols for functionalizing the pyridine ring in this compound?

  • Methodological Answer : Electrophilic substitution (e.g., halogenation, nitration) or nucleophilic aromatic substitution can modify the pyridine ring. For example, introducing trifluoromethyl groups via boronic acid cross-coupling enhances electronic properties, as demonstrated in related trifluoromethylphenyl-pyridine derivatives . Protecting groups like tert-butyldimethylsilyl (TBS) may stabilize reactive intermediates during functionalization .

Advanced Research Questions

Q. How do substituents on the pyridine ring influence the biological activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve systematic substitution at the 5-position of the pyridine ring. Electron-withdrawing groups (e.g., -CF3_3) enhance binding affinity to targets like kinases, while bulky groups may improve selectivity. Computational docking studies (e.g., using AutoDock Vina) predict interactions with biological targets, validated by in vitro assays .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

  • Methodological Answer : Contradictions arise from competing reaction pathways (e.g., epimerization). Strategies include:

  • Condition Optimization : Lowering reaction temperatures or using chiral auxiliaries to suppress racemization .
  • Analytical Validation : Circular dichroism (CD) spectroscopy or chiral HPLC monitors enantiopurity at each step .
  • Mechanistic Studies : Density functional theory (DFT) calculations identify transition states favoring the (3S) configuration .

Q. How can computational modeling predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer : Tools like SwissADME or Schrödinger’s QikProp predict logP, solubility, and metabolic stability. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. For instance, introducing hydrophilic groups (e.g., -OH) on the pyrrolidine ring improves aqueous solubility, as modeled in related pyrrolidine-thiol derivatives .

Q. What methodologies ensure high enantiomeric purity in large-scale syntheses?

  • Methodological Answer : Asymmetric catalysis (e.g., Jacobsen’s epoxidation catalysts) or enzymatic resolution (e.g., lipases) achieve >99% enantiomeric excess (ee). Continuous flow reactors minimize side reactions, as demonstrated in meropenem trihydrate syntheses . Chiral stationary phases in preparative HPLC isolate enantiomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.